3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzisothiazole ring fused with a sulfonamide group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative to form the benzisothiazole core.
Sulfonation: The benzisothiazole ring is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Amidation: The sulfonated benzisothiazole is reacted with 2-methoxyphenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can
Biological Activity
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzisothiazole moiety, which is known for its diverse biological activities. The molecular formula is C14H15N2O5S, and it possesses a molecular weight of approximately 317.35 g/mol. Its structural components contribute to its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds related to benzisothiazole exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains. A study highlighted the synthesis of similar benzisothiazole derivatives that demonstrated potent inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial properties .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro. Studies have shown that benzisothiazole derivatives can induce apoptosis in cancer cells through the activation of various signaling pathways. Specifically, they may inhibit cell proliferation by targeting key enzymes involved in cancer cell metabolism and survival .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa | 12.5 | Apoptosis induction via caspase activation |
Study B | MCF-7 | 15.0 | Inhibition of PI3K/Akt pathway |
Ion Channel Modulation
Another significant aspect of the biological activity of this compound is its interaction with ion channels. Research has shown that related compounds can modulate potassium channels (Kv1.3), which are crucial in various physiological processes including neuronal excitability and muscle contraction. The compound's ability to inhibit Kv1.3 channels suggests potential therapeutic applications in treating autoimmune diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It potentially interacts with receptors linked to apoptosis and cell cycle regulation.
- Ion Channel Interaction : By modulating ion channels, it can affect cellular excitability and signaling pathways.
Case Studies
Several case studies illustrate the compound's efficacy:
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics and showed superior activity against resistant strains of bacteria.
- Anticancer Trials : Preclinical trials involving human cancer cell lines demonstrated significant reductions in cell viability when treated with the compound over a 72-hour period.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONZTKJLPWMHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.